molecular formula C18H16FNO2 B11832888 Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate

Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate

Cat. No.: B11832888
M. Wt: 297.3 g/mol
InChI Key: AVNRTOQICQHUKZ-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound features a fluorine atom at the 5-position, a p-tolyl group at the 3-position, and an ethyl ester group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylic acid.

    Reduction: 5-fluoro-3-(p-tolyl)-1H-indole-2-ethanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The p-tolyl group contributes to the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate
  • Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate
  • Ethyl 5-fluoro-3-(m-tolyl)-1H-indole-2-carboxylate

Uniqueness

Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate is unique due to the presence of the fluorine atom at the 5-position, which significantly influences its chemical reactivity and biological activity. The p-tolyl group at the 3-position also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C18H16FNO2

Molecular Weight

297.3 g/mol

IUPAC Name

ethyl 5-fluoro-3-(4-methylphenyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C18H16FNO2/c1-3-22-18(21)17-16(12-6-4-11(2)5-7-12)14-10-13(19)8-9-15(14)20-17/h4-10,20H,3H2,1-2H3

InChI Key

AVNRTOQICQHUKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C3=CC=C(C=C3)C

Origin of Product

United States

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